molecular formula C12H6ClFN2 B11872936 5-(3-Chloro-5-fluorophenyl)nicotinonitrile CAS No. 1346692-18-9

5-(3-Chloro-5-fluorophenyl)nicotinonitrile

Cat. No.: B11872936
CAS No.: 1346692-18-9
M. Wt: 232.64 g/mol
InChI Key: AUPNXSGOVIRDAY-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)nicotinonitrile is a chemical compound with the molecular formula C12H6ClFN2 and a molecular weight of 232.64 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a nicotinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-fluorophenyl)nicotinonitrile typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the nicotinonitrile ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted nicotinonitriles, amines, and various heterocyclic compounds .

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)nicotinonitrile is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-4-fluorophenyl)nicotinonitrile
  • 5-(3-Chloro-2-fluorophenyl)nicotinonitrile
  • 5-(3-Bromo-5-fluorophenyl)nicotinonitrile

Uniqueness

5-(3-Chloro-5-fluorophenyl)nicotinonitrile is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

CAS No.

1346692-18-9

Molecular Formula

C12H6ClFN2

Molecular Weight

232.64 g/mol

IUPAC Name

5-(3-chloro-5-fluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6ClFN2/c13-11-2-9(3-12(14)4-11)10-1-8(5-15)6-16-7-10/h1-4,6-7H

InChI Key

AUPNXSGOVIRDAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C2=CN=CC(=C2)C#N

Origin of Product

United States

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